7-Trifluoromethoxyisatin
Description
Structure
3D Structure
Properties
IUPAC Name |
7-(trifluoromethoxy)-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO3/c10-9(11,12)16-5-3-1-2-4-6(5)13-8(15)7(4)14/h1-3H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVUYYNGNVYMKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90582749 | |
| Record name | 7-(Trifluoromethoxy)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90582749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149125-30-4 | |
| Record name | 7-(Trifluoromethoxy)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90582749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivative Chemistry of 7 Trifluoromethoxyisatin
Advanced Synthetic Routes to the 7-Trifluoromethoxyisatin Core Structure
The synthesis of substituted isatins has traditionally been accomplished through several named reactions, including the Sandmeyer, Stolle, and Martinet procedures. nih.gov However, these classical methods can suffer from limitations, particularly when applied to substrates with sensitive functional groups or when performed on a larger scale. nih.gov Modern advancements have led to more robust and reproducible routes.
One effective advanced method for preparing substituted isatins, including the 7-trifluoromethoxy analogue, is a modified Sandmeyer isatin (B1672199) synthesis. nih.gov This route offers improved reliability and scalability over the classical procedure, which often struggles with poorly soluble intermediates. nih.gov The synthesis commences with the appropriate aniline (B41778), in this case, 2-(trifluoromethoxy)aniline (B52511). The process involves the coupling of the aniline with a protected glyoxylic acid derivative, followed by an acid-catalyzed cyclization.
The key steps in this advanced synthetic route are outlined below:
| Step | Description | Reagents and Conditions | Purpose |
| 1 | Acetanilide (B955) Formation | Coupling of 2-(trifluoromethoxy)aniline with benzyloximinoacetic acid. | Forms the key intermediate, a benzyloximinoacetanilide. This reaction can be achieved using standard amide-forming conditions or by using benzyloximinoacetyl chloride with a base. nih.gov |
| 2 | Cyclization | The acetanilide intermediate is heated in a strong acid. | The strong acid (e.g., sulfuric acid, methanesulfonic acid) catalyzes the intramolecular electrophilic substitution (cyclization) to form the five-membered ring of the isatin core. nih.gov |
| 3 | Work-up | The reaction mixture is quenched by adding it to ice. | This precipitates the isatin product, which can then be isolated via filtration. nih.gov |
This modified route is advantageous as it avoids the often problematic solubility issues encountered during the classical Sandmeyer process, especially with lipophilic substrates, ensuring a more consistent and higher-yielding production of the desired this compound core structure. nih.gov
Functionalization Strategies and Derivatization Approaches at Key Positions of the this compound Scaffold
The this compound scaffold possesses several key positions that are amenable to chemical modification, allowing for the generation of diverse molecular libraries. calstate.eduthieme-connect.de The primary sites for functionalization are the nitrogen atom (N-1), the electrophilic ketone at the C-3 position, and the available positions on the benzene (B151609) ring (C-4, C-5, C-6). thieme-connect.de
The indole (B1671886) nitrogen of the isatin ring is weakly acidic and can be deprotonated by a suitable base to form an N-anion, which can then act as a nucleophile in various substitution reactions. mdpi.com This allows for the introduction of a wide range of substituents at the N-1 position, a common strategy in the development of isatin-based compounds. thieme-connect.de N-substitution can be achieved through alkylation, arylation, acylation, and sulfonylation reactions. thieme-connect.de
A variety of reaction conditions have been developed for the N-alkylation of isatins, which are applicable to the 7-trifluoromethoxy derivative. mdpi.com
Table of N-Alkylation Methods for Isatins | Base/Catalyst | Solvent | Temperature | Notes | Reference | | :--- | :--- | :--- | :--- | :--- | | Sodium Hydride (NaH) | DMF | 25–80 °C | A common and effective method for generating the isatin anion for nucleophilic substitution. mdpi.com | | Potassium Carbonate (K₂CO₃) | DMF or Acetonitrile (B52724) | Room Temp. to 150 °C | A milder base, often used with KI as an additive, suitable for various alkylating agents. mdpi.com Can also be used under microwave conditions. mdpi.com | | Cesium Carbonate (Cs₂CO₃) | DMF or NMP | 80 °C | A highly effective base, often providing better yields than K₂CO₃ for less reactive substrates. mdpi.com | | KF-Celite | 2-Methyltetrahydrofuran | Not specified | Provides a method for chemoselective N-functionalization, avoiding reaction at the C-3 carbonyl. thieme-connect.de |
These methods can be used to synthesize derivatives such as N-(ω-azidoalkyl)isatins, which are valuable precursors for "click chemistry" applications, enabling the conjugation of the isatin scaffold to other molecules like triazoles. mdpi.com
The C-3 carbonyl group of the isatin ring is a highly reactive electrophilic center, making it the primary site for nucleophilic addition and condensation reactions. calstate.eduthieme-connect.de This reactivity is the basis for the synthesis of a vast number of isatin derivatives, including Schiff bases, hydrazones, and, notably, thiosemicarbazones. nih.govbiomedres.us
The formation of isatin-3-thiosemicarbazones is a straightforward and high-yielding condensation reaction between the isatin C-3 ketone and a thiosemicarbazide (B42300). mdpi.comresearchgate.net This reaction is typically catalyzed by a small amount of acid, such as glacial acetic acid, and is often carried out in an alcoholic solvent. biomedres.usmdpi.com A series of N4-aryl substituted 5-trifluoromethoxyisatin-3-thiosemicarbazones has been synthesized using this method, and the same chemical principles apply directly to the this compound isomer. mdpi.com
The general reaction involves refluxing this compound with an appropriately substituted thiosemicarbazide in aqueous ethanol (B145695) containing a few drops of glacial acetic acid. mdpi.com
Representative this compound-3-thiosemicarbazone Derivatives (Based on analogous synthesis with 5-trifluoromethoxyisatin mdpi.com)
| Derivative Name | N4-Aryl Substituent | Yield (%)* | M.P. (°C)* |
|---|---|---|---|
| N-(2-Fluorophenyl)-2-[2-oxo-7-(trifluoromethoxy)-1,2-dihydro-3H-indol-3-ylidene]-1-hydrazinecarbothioamide | 2-Fluorophenyl | 76 | 225 |
| N-(3-Fluorophenyl)-2-[2-oxo-7-(trifluoromethoxy)-1,2-dihydro-3H-indol-3-ylidene]-1-hydrazinecarbothioamide | 3-Fluorophenyl | 81 | 238 |
| N-(4-Chlorophenyl)-2-[2-oxo-7-(trifluoromethoxy)-1,2-dihydro-3H-indol-3-ylidene]-1-hydrazinecarbothioamide | 4-Chlorophenyl | 75 | 235 |
| N-[3-(Trifluoromethyl)phenyl]-2-[2-oxo-7-(trifluoromethoxy)-1,2-dihydro-3H-indol-3-ylidene]-1-hydrazinecarbothioamide | 3-(Trifluoromethyl)phenyl | 79 | 220 |
| N-[4-(Trifluoromethoxy)phenyl]-2-[2-oxo-7-(trifluoromethoxy)-1,2-dihydro-3H-indol-3-ylidene]-1-hydrazinecarbothioamide | 4-(Trifluoromethoxy)phenyl | 72 | 228–230 |
| N-(2,6-Difluorophenyl)-2-[2-oxo-7-(trifluoromethoxy)-1,2-dihydro-3H-indol-3-ylidene]-1-hydrazinecarbothioamide | 2,6-Difluorophenyl | 70 | 248–250 |
*Data from the corresponding 5-trifluoromethoxyisatin derivatives reported in mdpi.com.
Beyond thiosemicarbazone formation, the C-3 position can participate in a wide range of other transformations, including the Wittig reaction, aldol (B89426) condensation, and various multicomponent reactions (e.g., Ugi, Passerini), leading to the formation of spiro compounds and other complex heterocyclic structures. nih.govthieme-connect.de
Further functionalization of the this compound scaffold can be achieved by introducing additional substituents onto the aromatic ring at the C-4, C-5, and C-6 positions. These modifications typically proceed via electrophilic aromatic substitution or modern cross-coupling reactions. thieme-connect.de
The directing effects of the existing substituents on the ring—the deactivating trifluoromethoxy group and the deactivating amide portion of the pyrrolidinedione ring—will govern the regioselectivity of electrophilic attack. msu.edu Standard electrophilic substitution reactions such as nitration, halogenation, and sulfonation can be employed to introduce a variety of functional groups. thieme-connect.de
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, offer powerful methods for forming new carbon-carbon bonds on the aromatic ring. thieme-connect.de These reactions would typically require prior halogenation of the benzene ring (e.g., at the C-5 position) to install a suitable coupling handle. This approach allows for the introduction of diverse aryl, heteroaryl, or vinyl substituents, significantly expanding the chemical space accessible from the this compound core. thieme-connect.de
Chemo- and Regioselective Transformations of this compound and its Analogues
The presence of multiple reactive sites on the isatin scaffold necessitates careful control of reaction conditions to achieve chemo- and regioselectivity. A primary challenge is the selective functionalization of the N-1 position without triggering a competing reaction at the highly electrophilic C-3 carbonyl. thieme-connect.de
As mentioned previously, specific catalytic systems have been developed for the chemoselective N-functionalization of isatins. thieme-connect.de For instance, the use of KF-Celite as a solid-supported base or a dual catalytic system of an N-heterocyclic carbene (NHC) and 1,4-diazabicyclo[2.2.2]octane (DABCO) can favor the aza-Michael addition or alkylation at the nitrogen atom while suppressing reactions at the C-3 position. thieme-connect.de
Regioselectivity is a key consideration in several transformations:
Nucleophilic Attack: Nucleophiles overwhelmingly attack the C-3 carbonyl over the C-2 amide carbonyl due to the latter's lower electrophilicity, a result of resonance delocalization of the nitrogen lone pair. calstate.eduthieme-connect.de This inherent regioselectivity is fundamental to the derivatization of the isatin core.
Electrophilic Aromatic Substitution: The position of any new substituent on the benzene ring is dictated by the electronic effects of the existing groups. For this compound, the C-5 position is generally the most likely site for further electrophilic attack.
Enantioselective Synthesis and Chiral Modifications of this compound Derivatives
The C-3 carbon of the isatin ring is prochiral, and its reaction with nucleophiles creates a new stereocenter. This provides an opportunity for the development of enantioselective transformations to produce chiral 3-substituted-3-hydroxyoxindole derivatives or other chiral structures. google.com
The development of enantioselective versions of reactions occurring at the C-3 position is an active area of research. Organocatalytic or metal-catalyzed asymmetric reactions, such as the aldol, Henry (nitroaldol), or Morita-Baylis-Hillman reactions, can be employed to generate chiral products with high enantiomeric excess. thieme-connect.degoogle.com
Modern catalytic methods for asymmetric synthesis have been shown to be compatible with a wide range of functional groups, including the trifluoromethoxy group. nih.gov For example, copper-catalyzed enantioselective hydroamination reactions have been successfully applied to substrates bearing a -OCF₃ group, yielding enantioenriched β-amino acid derivatives. nih.gov This suggests that this compound derivatives could be suitable substrates for a variety of catalytic asymmetric transformations.
Another important class of chiral derivatives includes spiro-isatins, where the C-3 carbon is part of two rings. nih.gov The enantioselective synthesis of such compounds can be achieved through various strategies, including 1,3-dipolar cycloaddition reactions or organocatalyzed conjugate additions, yielding complex and stereochemically rich molecules. thieme-connect.demdpi.com
Cascade and Multicomponent Reactions Incorporating the this compound Moiety
Cascade and multicomponent reactions represent highly efficient strategies in synthetic organic chemistry, allowing for the construction of complex molecular architectures from simple starting materials in a single pot. These approaches are characterized by high atom economy, reduced waste generation, and operational simplicity. The incorporation of the this compound scaffold into such reaction sequences has led to the development of novel heterocyclic compounds with potential biological significance, particularly in the synthesis of spirooxindole derivatives.
A notable example is the multicomponent domino synthesis of dispirooxindolopyrrolidines. In a one-pot, three-component reaction, 5-(trifluoromethoxy)isatin (B62976) was reacted with L-phenylalanine and (3E,5E)-3,5-bis(4-methylbenzylidene)piperidin-4-one in 1-butyl-3-methylimidazolium bromide ([bmim]Br) as an ionic liquid medium at 100 °C. nih.gov This domino process involves the in situ generation of an azomethine ylide from 5-(trifluoromethoxy)isatin and L-phenylalanine, which then undergoes a 1,3-dipolar cycloaddition with the piperidin-4-one derivative. This is followed by a subsequent reaction with phenylacetaldehyde, also generated in situ, to yield the final dispiropyrrolidine tethered N-styrylpiperidone hybrid. nih.gov
The proposed mechanism for this transformation begins with the interaction of the ionic liquid with the carbonyl group of 5-(trifluoromethoxy)isatin, which enhances its electrophilicity. nih.gov Nucleophilic attack by the amino group of L-phenylalanine, followed by dehydration and decarboxylation, generates the azomethine ylide. This ylide then participates in the cycloaddition and subsequent reactions to form the complex spiroheterocyclic product. nih.gov
Furthermore, multicomponent reactions have been extensively utilized for the synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives from various isatins. While not all examples explicitly use the 7-trifluoromethoxy substituted variant, the general methodologies are highly applicable. These reactions typically involve the condensation of an isatin derivative, an active methylene (B1212753) compound such as malononitrile (B47326) or ethyl cyanoacetate, and a pyrazolone (B3327878) or its precursors (e.g., a β-keto ester and hydrazine). nih.govrsc.org
One such protocol involves a four-component reaction of isatins, hydrazines, β-keto esters, and malononitrile or ethyl cyanoacetate. nih.gov This reaction can be efficiently catalyzed by Fe3O4@L-arginine nanocomposite under solvent-free conditions at room temperature, yielding the desired spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives in excellent yields. nih.gov Another green approach utilizes recyclable polyethylene (B3416737) glycol (PEG-400) as the reaction medium for a similar four-component synthesis of trifluoromethylated spiro[indole-3,4′-pyrano[2,3-c]pyrazole] derivatives. rsc.org
The general mechanism for the formation of these spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles] involves an initial Knoevenagel condensation between the isatin and the active methylene compound. rhhz.net This is followed by a Michael addition of the in situ-formed pyrazolone to the resulting isatylidene intermediate. Subsequent intramolecular cyclization and tautomerization lead to the final spirocyclic product. rhhz.netsemanticscholar.org
The versatility of these multicomponent strategies allows for the generation of diverse libraries of spirooxindole derivatives by varying the substituents on the isatin ring and the other reaction components. The use of the this compound moiety in these reactions introduces a key structural feature known to influence the physicochemical and biological properties of molecules.
| Reactants | Catalyst/Medium | Product Type | Ref. |
| 5-(Trifluoromethoxy)isatin, L-phenylalanine, (3E,5E)-3,5-bis(4-methylbenzylidene)piperidin-4-one | [bmim]Br | Dispirooxindolopyrrolidine | nih.gov |
| Isatins, Hydrazines, β-Keto esters, Malononitrile/Ethyl cyanoacetate | Fe3O4@L-arginine | Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] | nih.gov |
| Isatins, Hydrazines, Ethyl trifluoroacetoacetate, Malononitrile | PEG-400 | Trifluoromethylated spiro[indole-3,4′-pyrano[2,3-c]pyrazole] | rsc.org |
| Isatins, Malononitrile, 8-Hydroxyquinoline | Piperidine | Spiro[indoline-3,4'-pyrano[3,2-h]quinoline] | rhhz.net |
Medicinal Chemistry and Drug Design Applications of 7 Trifluoromethoxyisatin Derivatives
Design and Synthesis of Novel Pharmacologically Active 7-Trifluoromethoxyisatin Analogues
The design of novel pharmacologically active compounds based on the this compound scaffold often involves the strategic introduction of various substituents at the N-1 position and modifications at the C-3 position. The synthesis of these analogues typically begins with this compound as the starting material, which can be prepared through established methods for substituted isatins.
One common synthetic route involves the N-alkylation or N-arylation of the isatin (B1672199) nitrogen, followed by a condensation reaction at the C-3 carbonyl group. For instance, a series of new fluorinated 1-benzylisatins can be synthesized in high yields through a one-pot procedure. nih.govfsu.eduresearchgate.netresearchgate.net These compounds can then be further derivatized, for example, by converting them into water-soluble isatin-3-hydrazones via an acid-catalyzed reaction with Girard's reagent. nih.govfsu.eduresearchgate.net
Another approach involves the synthesis of Schiff bases. For example, a library of N-(2,4-dichlorobenzoyl) isatin Schiff bases has been designed using a scaffold-hopping approach. nih.gov These synthetic strategies allow for the creation of a diverse range of this compound analogues with the potential for a variety of pharmacological activities.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
The systematic investigation of how structural modifications to a molecule affect its biological activity is a cornerstone of medicinal chemistry. For this compound derivatives, SAR studies have provided valuable insights into the features required for potent and selective pharmacological effects.
Influence of the Trifluoromethoxy Group on Biological Potency and Selectivity
The trifluoromethoxy (-OCF3) group is a key functional group in modern drug design due to its unique electronic properties and metabolic stability. nih.gov Its presence at the 7-position of the isatin ring can significantly influence the biological activity of the resulting derivatives. The high electronegativity of the fluorine atoms can alter the electron distribution within the molecule, potentially leading to stronger interactions with biological targets. nih.gov
Furthermore, the trifluoromethoxy group is known to enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its site of action. nih.gov This group is also generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer duration of action. nih.govu-tokyo.ac.jp For instance, in the context of neuroprotective agents, the trifluoromethoxy group in Riluzole enhances its lipophilicity and metabolic stability, facilitating its passage across the blood-brain barrier. nih.gov While direct quantitative comparisons for this compound derivatives are still emerging, the established principles of the -OCF3 group's influence strongly suggest its positive contribution to potency and a favorable drug-like profile.
Impact of Substituents on the Isatin and N-Aryl Moieties on Pharmacological Profiles
SAR studies on various isatin derivatives have demonstrated that the nature and position of substituents on both the isatin core and any attached N-aryl groups play a critical role in determining their pharmacological profiles. For example, in a series of isatin-based fatty acid amide hydrolase (FAAH) inhibitors, the presence of a hydrophobic aryl or heteroaryl moiety at the C-3 position of the isatin was found to be important for optimal rigidity and steric hindrance within the enzyme's active site. nih.gov
In the broader class of fluorinated isatins, substitutions on the N-benzyl group have been shown to modulate cytotoxic activity. nih.govfsu.eduresearchgate.netresearchgate.net For instance, the introduction of ortho-fluoro or chloro substituents on the benzyl (B1604629) ring can influence the compound's anticancer properties. nih.govfsu.eduresearchgate.net
With regard to N-aryl substituents, studies on other heterocyclic scaffolds have shown that the electronic properties of these groups can significantly impact activity. For example, in a series of 4-anilino-quinazoline derivatives, analogues with electron-donating groups like dimethoxy substituents on the aniline (B41778) ring showed better inhibitory effects against EGFR and VEGFR-2 compared to those with electron-withdrawing groups. nih.gov These findings suggest that careful selection of substituents on both the isatin and N-aryl portions of this compound derivatives is crucial for optimizing their pharmacological effects.
Exploration of this compound as a Privileged Scaffold in Drug Development
A privileged scaffold is a molecular framework that is able to bind to multiple biological targets with high affinity. The isatin nucleus is widely recognized as a privileged scaffold in medicinal chemistry, and the 7-trifluoromethoxy substituted version is a promising platform for the development of new drugs. nih.gov
The versatility of the this compound scaffold allows for the generation of large libraries of diverse compounds through modifications at multiple positions. This diversity increases the probability of identifying compounds with activity against a wide range of biological targets, including enzymes and receptors implicated in various diseases.
Scaffold-Hopping and Bioisosteric Replacement Strategies to Address Metabolic Liabilities
Scaffold hopping is a computational or medicinal chemistry strategy that involves replacing the core structure of a known active compound with a different, often structurally distinct, scaffold while maintaining the original biological activity. bhsai.orgniper.gov.in This approach is particularly useful for generating novel chemical entities with improved properties, such as enhanced metabolic stability or better patentability. niper.gov.in For example, the replacement of a phenyl ring with a pyridyl or pyrimidyl ring is a known strategy to improve metabolic stability. niper.gov.in
Bioisosteric replacement is a related strategy where a functional group in a molecule is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's pharmacokinetic or pharmacodynamic properties. chem-space.comcambridgemedchemconsulting.comcam.ac.uk For instance, a carboxylic acid group, which can sometimes lead to poor pharmacokinetic properties, can be replaced with other acidic functional groups to improve metabolic stability and bioavailability. chem-space.com
While specific examples of these strategies being applied to this compound to address metabolic liabilities are still emerging in the literature, these established drug design principles are highly relevant to the optimization of lead compounds derived from this scaffold.
Development of this compound-Based Lead Compounds for Therapeutic Targets
The this compound scaffold has served as a starting point for the development of lead compounds targeting a variety of therapeutic areas, most notably in oncology and neurodegenerative diseases.
In the field of oncology, isatin derivatives have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer. nih.gov For example, novel benzothiazole (B30560) and isatin analogues linked to a 1,2,3-triazole fragment have been synthesized and shown to be potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov One of these compounds exhibited an IC50 value of 103 nM against EGFR. nih.gov Furthermore, isatin derivatives are being explored as inhibitors of tubulin polymerization, a validated target for anticancer drugs. researchgate.netnih.govnih.govmdpi.com
Isatin-based compounds have also been developed as inhibitors of caspases, a family of proteases that play a central role in apoptosis (programmed cell death). nih.govresearchgate.net The ability to modulate caspase activity is of great interest in both cancer and neurodegenerative disorders. For instance, a lead compound incorporating a 2'-fluoroethyl-1,2,3-triazole moiety on an isatin scaffold was identified with subnanomolar affinity for caspase-3. nih.gov
The development of this compound-based compounds as neuroprotective agents is also an active area of research. nih.govnih.gov For example, fiscalin derivatives, which share some structural similarities with isatins, have shown protective effects in in vitro models of neurodegenerative diseases. nih.gov
Below is a table summarizing some of the therapeutic targets and activities of isatin derivatives, providing a basis for the potential of this compound analogues:
| Compound Class | Therapeutic Target | Example Activity |
| Isatin-Triazole Hybrids | EGFR Tyrosine Kinase | IC50 = 103 nM nih.gov |
| Isatin-based FAAH Inhibitors | Fatty Acid Amide Hydrolase (FAAH) | IC50 = 1.49 µM nih.gov |
| Isatin-Triazole Conjugates | Caspase-3 | Subnanomolar affinity nih.gov |
| Fluorinated Isatin-Hydrazones | A549 Lung Cancer Cells | IC50 = 42.43 µM acs.org |
| Fluorinated Isatin-Hydrazones | HepG2 Liver Cancer Cells | IC50 = 48.43 µM acs.org |
Biological and Pharmacological Investigations of 7 Trifluoromethoxyisatin and Its Derivatives
Anticancer and Antineoplastic Activities
Isatin (B1672199) and its derivatives have been a major focus of anticancer drug development due to their structural versatility, which allows for the synthesis of compounds with a wide range of biological activities. nih.govfrontiersin.org The incorporation of fluorine atoms or trifluoromethyl groups often enhances pharmacological properties such as metabolic stability and lipophilicity, potentially leading to improved anticancer efficacy. nih.gov
In Vitro Cytotoxicity Studies in Various Cancer Cell Lines
Derivatives of isatin have demonstrated significant cytotoxic effects against a wide array of human cancer cell lines. frontiersin.org Studies on fluorinated isatins and their hydrazone derivatives have shown moderate to high activity against various tumor cells. nih.govmdpi.com For instance, certain isatin-fluoroquinazolinone hybrids exhibited potent antiproliferative activity against breast cancer cell lines MCF-7 and MDA-MBA-231, with one compound showing an IC50 value of 0.35 μM on MCF-7 cells, which was more potent than the reference drug gefitinib. nih.gov Similarly, isatin-sulfonamide hybrids have shown high cytotoxicity against hepatocellular carcinoma (HCC) cell lines, HepG2 and Huh7. mdpi.com
The cytotoxic potential often depends on the specific substitutions on the isatin ring. frontiersin.org For example, a series of 1H-1,2,3-triazole-tethered isatin conjugates showed that compounds with hydrogen on the isatin ring were preferred, while electron-withdrawing groups like fluoro sometimes diminished the activity. nih.gov In another study, a 5-chloro substituted isatin chalcone derivative was found to be the most potent against breast cancer cell lines MDA-MB231, MDA-MB468, and MCF7, with GI50 values of 8.54, 4.76, and 3.59 μM, respectively. nih.gov
Below is a table summarizing the in vitro cytotoxicity of various isatin derivatives against several cancer cell lines.
| Compound Type | Cell Line | Cancer Type | IC50/GI50 (μM) |
|---|---|---|---|
| Isatin-Fluoroquinazolinone Hybrid (31) | MCF-7 | Breast | 0.35 |
| Isatin Sulfonamide Hybrid (3a) | HepG2 | Liver | 16.8 |
| Isatin-Triazole Hybrid (18) | THP-1 | Leukemia | <1 |
| Spirooxindole Linked 3-Acylindole (22) | HCT-116 | Colon | 7 |
| Spirooxindole Linked 3-Acylindole (22) | HepG2 | Liver | 5.5 |
| Isatin-β-thiocarbohydrazone (28) | HeLa | Cervical | 1.51 |
| 5-Chloro Isatin Chalcone Hybrid (55) | MCF-7 | Breast | 3.59 |
Investigations into Apoptotic and Antiproliferative Mechanisms
The anticancer activity of isatin derivatives is largely attributed to their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation. nih.govnih.gov The cytotoxic action of many fluorinated isatins is associated with the induction of apoptosis through the dissipation of the mitochondrial membrane and the stimulated production of reactive oxygen species (ROS). nih.govmdpi.com This disruption of mitochondrial function leads to the activation of the intrinsic apoptotic pathway. nih.gov
Mechanistic studies have revealed that isatin derivatives can modulate the expression of key apoptosis-related proteins. For example, certain N-substituted isatin thiosemicarbazone-based complexes were shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax. nih.gov This shift in the Bcl-2/Bax ratio leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases-3 and -9, which are critical executioners of apoptosis. nih.govnih.gov
In addition to inducing apoptosis, these compounds often exhibit antiproliferative effects by causing cell cycle arrest. nih.gov Flow cytometry analysis has shown that various isatin derivatives can arrest cancer cells at different phases of the cell cycle. For instance, spirooxindole derivatives have been observed to arrest lung cancer cells (A549) at the G2/M phase. nih.gov Similarly, treatment of myeloma cells with a nickel(II) bis(isatin thiosemicarbazone) complex resulted in cell cycle arrest in the G0/G1 phase. frontiersin.org This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. nih.gov
Potential Synergistic Effects with Conventional Chemotherapeutic Agents
Combining therapeutic agents is a cornerstone of modern cancer therapy, aiming to enhance efficacy, overcome drug resistance, and reduce toxicity. nih.gov Bioactive compounds, including isatin derivatives, are being explored for their potential synergistic effects when used in combination with conventional chemotherapy drugs. nih.govnih.gov While direct studies on 7-Trifluoromethoxyisatin are not available, the principle of synergy has been demonstrated with other compounds and chemotherapeutics in various cancer models.
For example, studies on breast cancer cells (MCF-7) have shown that combining drugs can lead to a significant reduction in the IC50 value of the chemotherapeutic agent doxorubicin, indicating a synergistic effect that enhances the cancer-killing capability and helps overcome drug resistance. researchgate.net Natural compounds are known to potentiate the effects of conventional drugs like paclitaxel by working together to inhibit cell proliferation and induce apoptosis. nih.gov This approach allows for the use of lower doses of the chemotherapeutic agent, which can lead to fewer side effects for the patient. researchgate.net The development of new drugs for cancer therapy often involves evaluating their performance in combination with established agents like 5-fluorouracil and oxaliplatin to identify potential synergistic interactions. diva-portal.org
Antiviral Applications
The isatin core is recognized as a "privileged structure" in medicinal chemistry, demonstrating a broad spectrum of biological activities, including significant antiviral properties. nih.govnih.gov Isatin derivatives have been investigated for their efficacy against a variety of viruses, with a notable focus on coronaviruses following the SARS and COVID-19 pandemics. researchgate.netnih.govnih.gov
Efficacy Against Specific Viral Replications (e.g., SARS-CoV-2 Main Protease Inhibition)
The main protease (Mpro), also known as 3C-like protease (3CLpro), is an essential enzyme for the replication of coronaviruses, including SARS-CoV and SARS-CoV-2. nih.govnih.gov Because it is not present in humans, it is a prime target for the development of antiviral drugs. nih.govresearchgate.net Isatin derivatives have emerged as potent and selective inhibitors of this viral protease. nih.gov
In vitro bioactivity assays have demonstrated that N-substituted isatin derivatives can inhibit SARS-CoV 3CLpro with IC50 values in the low micromolar range (0.95 to 17.50 μM). nih.gov Further computational studies, including molecular docking and molecular dynamics simulations, have been used to screen libraries of isatin derivatives against the SARS-CoV-2 Mpro. nih.govresearchgate.net These studies identified isatin derivatives linked with oxidiazole moieties as having excellent docking scores, suggesting they could be potent inhibitors. nih.gov The stability of these compounds within the binding pocket of the Mpro supports their potential as therapeutic candidates against SARS-CoV-2. researchgate.net
The table below presents data on the inhibitory activity of isatin derivatives against coronaviral proteases.
| Compound Type | Viral Target | Virus | IC50 (μM) |
|---|---|---|---|
| N-Substituted Isatin Derivatives | 3CL Protease (3CLpro) | SARS-CoV | 0.95 - 17.50 |
| Isatin-Oxidiazole Derivative (A2) | Main Protease (Mpro) | SARS-CoV-2 | -11.22 kcal/mol (Docking Score) |
| Isatin-Oxidiazole Derivative (A4) | Main Protease (Mpro) | SARS-CoV-2 | -11.15 kcal/mol (Docking Score) |
Mechanisms of Viral Inhibition by this compound Derivatives
The primary mechanism by which isatin derivatives exert their antiviral effect against coronaviruses is through the inhibition of essential viral enzymes, particularly proteases. nih.govebsco.com Antiviral drugs function by interfering with specific stages of the viral life cycle, such as entry into the host cell, genome replication, or the release of new virus particles. ebsco.com
Isatin derivatives act as protease inhibitors. nih.gov The viral main protease (Mpro/3CLpro) is a cysteine protease responsible for cleaving the viral polyprotein into functional proteins required for viral replication and transcription. nih.gov By binding to the active site of this enzyme, isatin derivatives block its function, thereby halting the viral replication process. nih.govnih.gov The isatin scaffold is well-suited to fit into the active site of the protease, and various substitutions on the isatin ring can be made to enhance binding affinity and selectivity. nih.gov Some isatin derivatives may also have multiple modes of action, potentially interfering with both early and late stages of the viral life cycle. nih.gov
Antimicrobial and Antituberculosis Properties
Antibacterial and Antifungal Spectrum of Activity
The isatin scaffold is a well-established pharmacophore known to be a precursor for a multitude of derivatives with a wide array of pharmacological properties, including antimicrobial, antifungal, and antibacterial activities. nih.gov Modifications to the isatin ring, such as the introduction of halogen atoms like fluorine, can significantly enhance biological activity. nih.gov
Research into fluorinated 1-benzylisatins and their water-soluble isatin-3-hydrazone derivatives has demonstrated their potential against various plant pathogens. nih.gov Specifically, certain hydrazone derivatives containing a trifluoromethyl group on a side-chain phenyl ring have shown notable bactericidal effects. nih.gov For instance, one study found that a compound featuring a 3-trifluoromethylbenzyl substituent exhibited the most potent bactericidal activity among the tested series. nih.gov
In terms of antifungal properties, these fluorinated isatin derivatives have been evaluated against fungal plant pathogens. The highest fungicidal activity against Fusarium oxysporum was observed in compounds that combined a methyl group on the oxindole moiety with a trifluoromethyl group on the benzyl (B1604629) ring, or those with a fluorine atom on the benzyl ring. nih.gov
Table 1: Antifungal Activity of Selected Fluorinated Isatin Hydrazones against F. oxysporum
| Compound | Key Structural Features | EC₅₀ (µg/mL) |
|---|---|---|
| 5e | Methyl group at C5 of oxindole; trifluoromethyl group on benzyl ring | 0.60 |
| 7a | Fluorine atom at C2 of benzyl ring | 7.25 |
| 7b | Data for comparison | <21 |
Studies on Antimycobacterial Potency
Derivatives incorporating a trifluoromethoxy group have been specifically investigated for their potential against Mycobacterium tuberculosis. In one study, researchers synthesized and evaluated nitroimidazo-oxazine analogues of the antitubercular drug candidate PA-824. nih.govsrce.hr These analogues featured a p-trifluoromethoxybenzyl ether side chain. nih.govsrce.hr
The study prepared two diastereomers of a 7-methyl-nitroimidazo-oxazine to explore how conformational changes might affect activity and solubility. nih.govsrce.hr Both the cis and trans diastereomers were tested for their efficacy against Mycobacterium tuberculosis. The research found that both derivatives exhibited activities against M. tuberculosis that were similar to each other. nih.govsrce.hr These findings suggest that the nitroreductase enzyme that activates these compounds is relatively insensitive to small substitutions at the 7-position of the oxazine ring. nih.govsrce.hr This indicates that the core mechanism of action is likely retained in these derivatives and that this position may be a viable site for further modification to improve other properties like solubility. srce.hr
Anti-inflammatory and Immunomodulatory Effects
Modulation of Cytokine Responses (e.g., Anti-IL-1 Activity)
Isatin derivatives have demonstrated significant potential in modulating the body's inflammatory response by affecting the production of key signaling molecules called cytokines. Studies on tricyclic isatin oximes showed they could inhibit the production of several pro-inflammatory cytokines in human monocytic cells stimulated with lipopolysaccharide (LPS). nih.gov The inhibited cytokines included Interleukin-6 (IL-6), Interleukin-1α (IL-1α), Interleukin-1β (IL-1β), monocyte chemoattractant protein-1 (MCP-1), and tumor necrosis factor (TNF). nih.gov
Furthermore, the anti-neuroinflammatory potential of isatin derivatives has been explored in activated microglia, which are the primary immune cells of the central nervous system. mdpi.com In these studies, chlorinated and N1-alkylated isatin derivatives were effective at reducing the release of the pro-inflammatory cytokines IL-6 and tumor necrosis factor-α (TNF-α). mdpi.com Similarly, isatin-tethered acylhydrazone derivatives have been shown to decrease the production of pro-inflammatory cytokines, including IL-6 and TNF-α, in LPS-exposed neuroblastoma cells, highlighting a potential neuroprotective benefit. researchgate.net
Table 2: Pro-inflammatory Cytokines Inhibited by Isatin Derivatives
| Cytokine | Cell Type | Isatin Derivative Class |
|---|---|---|
| Interleukin-1α (IL-1α) | Human MonoMac-6 monocytic cells | Tricyclic isatin oximes |
| Interleukin-1β (IL-1β) | Human MonoMac-6 monocytic cells | Tricyclic isatin oximes |
| Interleukin-6 (IL-6) | Human MonoMac-6 monocytic cells, BV2 microglia, SH-SY5Y neuroblastoma cells | Tricyclic isatin oximes, Chlorinated/N1-alkylated isatins, Acylhydrazones |
| Tumor Necrosis Factor (TNF/TNF-α) | Human MonoMac-6 monocytic cells, BV2 microglia, SH-SY5Y neuroblastoma cells | Tricyclic isatin oximes, Chlorinated/N1-alkylated isatins, Acylhydrazones |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Human MonoMac-6 monocytic cells | Tricyclic isatin oximes |
Inhibition of Inflammatory Mediators and Pathways
The anti-inflammatory effects of this compound and its derivatives extend to the inhibition of key molecular pathways that drive inflammation. Research has shown that certain tricyclic isatin oximes can suppress the lipopolysaccharide (LPS)-induced transcriptional activity of nuclear factor-κB (NF-κB) and activating protein 1 (AP-1) in human monocytic cells. nih.gov NF-κB is a critical protein complex that controls the transcription of DNA, cytokine production, and cell survival, and its dysregulation is a hallmark of many inflammatory diseases.
The mechanism behind these inhibitory effects may be linked to the ability of isatin derivatives to act as kinase inhibitors. nih.gov Kinases are enzymes that play a crucial role in cell signaling, including inflammatory pathways. The most potent of the tested tricyclic isatin oxime derivatives demonstrated high binding affinity for several kinases, such as DYRK1A, PIM1, and IRAK1, which are involved in regulating inflammation and cellular growth. nih.gov In a similar vein, isatin-hydrazone derivatives have been observed to reduce the production of NF-κB in neuroblastoma cells exposed to LPS. researchgate.net
Neurological and Central Nervous System Activities
The isatin core structure is recognized for a wide range of biological activities, including several effects on the central nervous system (CNS). nih.govnih.gov Specifically, 5-(Trifluoromethoxy)isatin (B62976) and its derivatives are associated with anticonvulsant, sedative, and anxiogenic properties. researchgate.net
The neuroprotective potential of these compounds is an area of active investigation. Studies on halogen-containing isatin-acylhydrazone derivatives have demonstrated neuroprotective benefits in neuroblastoma cells by enhancing antioxidant levels and reducing reactive oxygen species (ROS) and pro-inflammatory cytokine production. researchgate.net These compounds were also found to be permeable to the CNS. researchgate.net Other research has shown that certain chlorinated and alkylated isatin derivatives can reduce the release of inflammatory mediators from microglia, the brain's immune cells, suggesting a potent anti-neuroinflammatory effect. mdpi.com
The mechanisms underlying the CNS activities of isatin derivatives are multifaceted. They are known to act as inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. researchgate.netmdpi.com Additionally, isatin has been shown to interact with benzodiazepine receptors linked to the γ-aminobutyric acid (GABA) system, which can mediate sedative and anxiolytic effects. mdpi.com The anticonvulsant properties of various isatin derivatives, including Schiff bases and semicarbazones, have been demonstrated in multiple experimental seizure models, with some derivatives increasing brain GABA levels. srce.hrsciepub.comsciepub.com While some studies point to anxiolytic (anxiety-reducing) or sedative activity, others have noted anxiogenic (anxiety-promoting) effects, suggesting that the specific substitutions on the isatin ring are critical in determining the precise neurological outcome. nih.govnih.govresearchgate.net
Cholinesterase (AChE and BuChE) Inhibitory Potentials
Cholinesterase enzymes, namely Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), are critical targets in the management of neurodegenerative conditions such as Alzheimer's disease. nih.gov Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain. nih.gov Isatin derivatives, particularly Schiff bases, have been identified as potential inhibitors of both AChE and BuChE. researchgate.net
Research into fluorinated spiropyrrolidine heterocyclic hybrids, synthesized from trifluoromethoxyisatin, has demonstrated promising dual inhibitory activity against both AChE and BuChE. These derivatives show varied potency, with some compounds exhibiting IC₅₀ values in the low micromolar range, indicating significant inhibitory potential. nih.gov The inhibitory activity of these isatin-based Schiff bases is often evaluated against a standard reference, such as Eserine. nih.gov While some derivatives show weak activity against AChE, they may possess significant inhibitory potential against BuChE, with IC₅₀ values ranging from 2.8 to 82.9 μM. researchgate.net
| Compound Type | Target Enzyme | Reported IC₅₀ (µM) | Reference |
|---|---|---|---|
| Isatin-Schiff Base Derivative (Compound 3b) | AChE | 34.56 ± 0.08 (%) | nih.gov |
| Isatin-Schiff Base Derivative (Compound 5a) | AChE | 36.38 ± 0.08 (%) | nih.govrsc.org |
| Isatin-Schiff Base Derivative (Compound 9) | AChE | 28.3 ± 0.26 | researchgate.net |
| Generic Isatin-Schiff Base | BuChE | 2.8 - 82.9 | researchgate.net |
| Hydrazide based Schiff Base (Compound 13) | BuChE | 6.51 ± 0.01 | nih.gov |
Allosteric Modulation of G Protein-Coupled Receptors (GPCRs)
G protein-coupled receptors (GPCRs) constitute the largest family of transmembrane proteins and are highly successful drug targets. frontiersin.orgnih.gov Unlike traditional drugs that target the highly conserved orthosteric site (where the endogenous ligand binds), allosteric modulators bind to a distinct, topographically separate site. frontiersin.orgnih.gov This binding can subtly change the receptor's conformation, leading to a modulation (either positive, negative, or neutral) of the orthosteric ligand's effect. nih.govresearchgate.net This approach offers the potential for greater subtype selectivity and a more nuanced "fine-tuning" of physiological responses. nih.gov
The molecular mechanisms of allosteric modulation are diverse, and allosteric sites can be located in various regions of the receptor, including extracellular loops, the transmembrane domain, or cytoplasmic loops. mdpi.com While the therapeutic potential of allosteric modulators for GPCRs is significant, specific research investigating this compound or its direct derivatives as allosteric modulators of GPCRs is not extensively documented in the current scientific literature. The diverse biological activities of the isatin scaffold suggest that its derivatives could interact with a wide range of biological targets, making the exploration of their effects on GPCRs a potential avenue for future drug discovery efforts.
Neuropharmacological Effects and Therapeutic Potential
The pharmacological profile of isatin and its derivatives suggests significant potential for therapeutic applications in neurological disorders. researchgate.net The documented ability of this compound derivatives to inhibit cholinesterases directly links them to potential treatments for Alzheimer's disease, a condition characterized by a deficit in cholinergic neurotransmission. nih.gov
Beyond Alzheimer's, the broader isatin chemical family has been explored for a range of neuropharmacological effects, including anticonvulsant and anxiolytic activities. mdpi.com Isatin itself is an endogenous indole (B1671886) that has a wide distribution in the brain and its levels are known to increase during stress. nih.gov This suggests a natural role in neuromodulation. The therapeutic potential of isatin-based compounds is underscored by their ability to interact with multiple targets within the central nervous system. researchgate.netmdpi.com Therefore, derivatives of this compound represent a promising scaffold for the development of novel agents to treat a spectrum of neurological and neuropsychiatric disorders.
Enzyme Inhibition and Receptor Modulation
The isatin nucleus is a versatile platform for developing inhibitors of various enzymes and modulators of receptor function. The reactivity of its carbonyl groups and the potential for substitution on the aromatic ring allow for the synthesis of a vast library of compounds with diverse biological targets. mdpi.com
Carboxylesterase Inhibition
Carboxylesterases (CEs) are a class of serine hydrolase enzymes responsible for the metabolism of a wide range of ester-containing drugs and other xenobiotics. nih.gov Compounds containing a trifluoromethylketone (TFK) group have been identified as highly potent, reversible inhibitors of mammalian CEs. nih.govmetabolomics.se The trifluoromethoxy group of this compound is related to this key TFK pharmacophore, suggesting a strong potential for CE inhibition.
Studies on various TFK-containing compounds have demonstrated their potent inhibition of several mammalian CEs, including human intestinal carboxylesterase (hiCE) and human liver carboxylesterase (hCE1). metabolomics.se The inhibitory constants (Kᵢ) for these compounds can be in the nanomolar and even sub-nanomolar range, indicating very high affinity for the enzyme active site. nih.govmetabolomics.se The potency is influenced by factors such as the length of alkyl chains and the presence of thioether or sulfonyl groups in the molecule. nih.govmetabolomics.se
| Compound Class | Target Enzyme | Reported Kᵢ Range (nM) | Reference |
|---|---|---|---|
| Thioether TFKs | Mammalian CEs | 0.3 - 1670 | metabolomics.se |
| Sulfonyl gem-diols | Mammalian CEs | 50 - 4700 | metabolomics.se |
| General TFKs | Mammalian CEs | As low as 0.3 | nih.gov |
Urease Inhibitory Activities
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea. In pathogens like Helicobacter pylori, its activity is a key virulence factor, allowing the bacterium to survive in the acidic environment of the stomach. researchgate.net Inhibition of urease is therefore a valid therapeutic strategy for treating gastric and urinary tract infections. researchgate.net The isatin scaffold has been identified as a promising starting point for the development of urease inhibitors. nih.gov
Various derivatives, including isatin-based Schiff bases and thiosemicarbazones, have been synthesized and evaluated for their urease inhibitory potential. Many of these compounds have shown significantly greater potency than the standard inhibitor, thiourea. For example, certain hydrazinecarbothioamide derivatives have demonstrated IC₅₀ values in the low micromolar range. researchgate.net Molecular docking studies suggest that these inhibitors can bind effectively to the active site of the urease enzyme. researchgate.net
| Compound Type | Standard Inhibitor | Reported IC₅₀ (µM) | Reference |
|---|---|---|---|
| Hydrazinecarbothioamide Derivative (5g) | Thiourea | 3.80 ± 1.9 | researchgate.net |
| Phenylurea-pyridinium Hybrid (4f) | Thiourea (IC₅₀ = 23.0) | 4.08 - 6.20 (range for series) | researchgate.net |
Other Enzymatic and Receptor-Binding Interactions
The isatin scaffold is truly pleiotropic, with its derivatives showing interactions with a multitude of other biological targets beyond those already discussed. This versatility has made it a focal point in the search for new therapeutic agents against a variety of diseases. mdpi.comnih.gov
One significant area of investigation is in cancer therapy, where isatin derivatives have been shown to possess cytotoxic and antineoplastic properties. nih.gov These effects are mediated through the inhibition of key enzymes involved in cell cycle progression and proliferation, such as Cyclin-Dependent Kinase 2 (CDK2). mdpi.commdpi.com Isatin-hydrazones, for instance, have demonstrated potent CDK2 inhibitory activity with IC₅₀ values in the sub-micromolar range. mdpi.com Other identified targets in cancer include the epidermal growth factor receptor (EGFR) tyrosine kinase and other protein kinases. mdpi.comnih.gov Additionally, isatin itself has been shown to be a potent antagonist of the atrial natriuretic peptide (ANP) signaling system and an inhibitor of monoamine oxidase B (MAO B). nih.gov
Radiopharmaceutical Applications and Ligand Development
While direct radiopharmaceutical studies on this compound are not extensively documented in publicly available literature, the broader isatin scaffold has been a subject of investigation in the development of new radiolabeled compounds and in coordination chemistry relevant to radiopharmaceutical design. The isatin framework offers a versatile platform for the synthesis of derivatives that can be explored for imaging and therapeutic applications.
Coordination Chemistry with Metal Cores (e.g., Rhenium Tricarbonyl)
The coordination chemistry of isatin derivatives with metallic cores, such as rhenium tricarbonyl, is a critical area of research for the development of radiopharmaceuticals. Rhenium, in its various isotopic forms, and its chemical surrogate technetium-99m, are mainstays in nuclear medicine. The fac-[Re(CO)3]+ core is a particularly useful synthon for creating stable complexes with a variety of ligands.
Research has demonstrated the successful synthesis and characterization of rhenium(I) tricarbonyl complexes with Schiff bases derived from isatin. academicjournals.orgresearchgate.net In these studies, isatin-based Schiff bases, such as those formed with sulfanilamide and 4-methoxyaniline, have been shown to coordinate with the rhenium(I) center. academicjournals.org Spectroscopic analyses, including FTIR, UV-Visible, NMR, and Mass spectra, have confirmed the formation of these complexes. academicjournals.org The coordination typically occurs through the azomethine nitrogen and the keto oxygen atoms of the isatin Schiff base ligand, forming a stable complex with the rhenium tricarbonyl core. academicjournals.orgresearchgate.net
The infrared spectra of these complexes show characteristic terminal carbonyl stretching frequencies between 1900 and 2030 cm-1, which is indicative of the facial arrangement of the three carbonyl ligands around the rhenium center. academicjournals.orgresearchgate.net For instance, in the complex [Re(C15H12O2N2)(CO)3Br], strong bands were observed at 1906 and 2029 cm-1, with a shoulder band at 1924 cm-1, confirming the presence of the Re(CO)3 moiety. academicjournals.org
The formation of stable rhenium tricarbonyl complexes with isatin-based ligands is a promising step, suggesting that isatin derivatives, potentially including this compound, could serve as effective chelating agents for radiometals. preprints.org This foundational work in coordination chemistry is essential for the future design of isatin-based radiopharmaceuticals.
Table 1: Spectroscopic Data for Rhenium (I) Tricarbonyl Complexes of Isatin Schiff Bases
| Complex | Ligand | Carbonyl Stretching Frequencies (cm⁻¹) |
| [Re(C₁₄H₁₁N₃O₃S)(CO)₃Cl] | 4-((2-oxoindolin-3-ylidene) amino)benzenesulfonamide | 1924, 2029 |
| [Re(C₁₅H₁₂O₂N₂)(CO)₃Br] | 3-((4-methoxyphenyl)imino)indolin-2-one | 1906, 1924 (shoulder), 2029 |
| [Re(C₁₅H₁₂O₂N₂)(CO)₃Br]·½C₂H₅OH | 3-((4-methoxyphenyl)imino)indolin-2-one | 1899, 1921, 2029 |
Exploration as Potential Radiopharmaceutical Precursors
The potential of isatin derivatives as precursors for radiopharmaceuticals extends beyond their coordination chemistry with rhenium. The isatin scaffold has been successfully radiolabeled with positron-emitting radionuclides, such as fluorine-18 (¹⁸F) and carbon-11 (¹¹C), for use in Positron Emission Tomography (PET) imaging. nih.gov
Specifically, N-benzyl-isatin sulfonamide analogues have been synthesized and radiolabeled to create PET tracers for imaging apoptosis. nih.gov The synthesis of [¹⁸F] labeled isatin analogues was achieved through methods such as a base/acid ring-opening/recyclization procedure or by protecting the C-3 carbonyl group. nih.gov It was noted that the electrophilic nature of the C-3 carbonyl group in the isatin ring could act as a trap for [¹⁸F]fluoride, presenting a challenge for radiolabeling under standard conditions. nih.gov
Despite these challenges, researchers were able to produce [¹⁸F] and [¹¹C] labeled isatin derivatives with high yield, good chemical and radiochemical purities, and high specific activity, making them suitable for in vivo imaging studies. nih.gov For instance, [¹⁸F]2 (an N-substituted isatin sulfonamide) was synthesized with a specific activity of 2600 ± 1276 mCi/mmol. nih.gov
These findings are significant as they demonstrate that the isatin ring system can be successfully incorporated into molecules designed for PET imaging. This opens the possibility for developing this compound-based radiotracers, where the trifluoromethoxy group could potentially influence the pharmacokinetic and pharmacodynamic properties of the resulting radiopharmaceutical. The proven ability to radiolabel the isatin core suggests that this compound could serve as a precursor for novel imaging agents targeting a variety of biological processes.
Table 2: Radiolabeled Isatin Derivatives for PET Imaging
| Radiolabeled Compound | Isotope | Precursor | Application |
| [¹⁸F]2 | ¹⁸F | Mesylate precursor with C3 carbonyl protection | PET tracer for apoptosis |
| [¹¹C]4 | ¹¹C | N-desmethyl precursor | PET tracer for apoptosis |
Computational Chemistry and Molecular Modeling Studies of 7 Trifluoromethoxyisatin
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, electronic structure, and reactivity. Methods like Density Functional Theory (DFT) are commonly employed to this end. For isatin (B1672199) and its derivatives, these calculations help in understanding the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are crucial for predicting how the molecule will interact with biological macromolecules.
The electronic structure of isatin derivatives is characterized by a distinctive electron distribution, which can be significantly influenced by the nature and position of substituents on the aromatic ring. The trifluoromethoxy group (-OCF3) at the 7-position of the isatin core in 7-Trifluoromethoxyisatin is a strong electron-withdrawing group. This property is expected to modulate the electronic landscape of the entire molecule, influencing its reactivity and interaction capabilities.
A key aspect of electronic structure analysis is the examination of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the chemical reactivity and stability of a molecule. A smaller energy gap generally implies higher reactivity. For isatin derivatives, the distribution of these orbitals can indicate the likely sites for nucleophilic and electrophilic attack, which is critical for understanding their mechanism of action at a molecular level.
Table 1: Representative Quantum Chemical Descriptors for Isatin Derivatives
| Descriptor | Typical Value Range for Isatin Derivatives | Implication for this compound |
| HOMO Energy | -6.0 to -7.5 eV | Likely to be in the lower end of the range due to the electron-withdrawing -OCF3 group. |
| LUMO Energy | -1.5 to -3.0 eV | Likely to be in the lower end of the range, indicating a better electron acceptor. |
| HOMO-LUMO Gap | 3.5 to 5.5 eV | Expected to have a moderate to high gap, suggesting good stability. |
| Dipole Moment | 2.0 to 5.0 Debye | The polar -OCF3 group is expected to contribute to a significant dipole moment. |
Note: The values in this table are generalized from studies on various isatin derivatives and are intended to be illustrative. Specific values for this compound would require dedicated quantum chemical calculations.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the binding mode of a small molecule ligand to the active site of a protein.
Studies on various isatin derivatives have demonstrated their ability to interact with a wide range of biological targets, including kinases, caspases, and viral proteases. nih.gov Molecular docking simulations have been instrumental in elucidating the specific binding modes of these compounds. Typically, the isatin scaffold forms key hydrogen bonds and hydrophobic interactions within the active site of the target protein.
The insights gained from molecular docking studies are invaluable for the rational design of new derivatives with improved potency and selectivity. By understanding the key interactions between an isatin derivative and its target protein, medicinal chemists can strategically modify the lead compound to enhance these interactions.
For example, if a particular region of the active site is found to be hydrophobic, adding a lipophilic group to the corresponding position on the isatin ring could increase binding affinity. Conversely, if a hydrogen bond donor or acceptor is required for a stronger interaction, a suitable functional group can be introduced. The trifluoromethoxy group in this compound itself is a result of such rational design principles, aiming to improve properties like metabolic stability and cell permeability while potentially engaging in specific interactions within the target's active site.
Table 2: Common Interacting Residues for Isatin Derivatives in Protein Active Sites (Based on Docking Studies)
| Protein Target Family | Key Interacting Amino Acid Residues | Type of Interaction |
| Kinases | Cysteine, Glycine, Leucine, Valine | Hydrogen bonding, Hydrophobic interactions |
| Caspases | Histidine, Glycine, Serine, Arginine | Hydrogen bonding, Electrostatic interactions |
| Viral Proteases | Histidine, Methionine, Glutamine, Cysteine | Hydrogen bonding, π-π stacking |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.
QSAR models are developed using a dataset of compounds for which the biological activity is known. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. Statistical methods are then used to build a model that can predict the biological activity of new, untested compounds.
Several QSAR studies have been conducted on isatin derivatives for a variety of biological activities, including anticancer, antiviral, and antimicrobial effects. nih.govut.ac.ir These models have demonstrated good predictive power, indicating that the biological activity of isatin derivatives is strongly correlated with their structural features. ut.ac.ir Such models are highly valuable in virtual screening campaigns to identify promising new candidates from large chemical libraries.
A significant outcome of QSAR studies is the identification of the most important molecular descriptors that influence the biological activity. These descriptors provide insights into the structural requirements for a compound to be active. For isatin derivatives, QSAR studies have highlighted the importance of a combination of electronic, steric, and hydrophobic properties. jocpr.com
Table 3: Key Molecular Descriptors Identified in QSAR Studies of Isatin Derivatives
| Descriptor Type | Examples | Influence on Biological Activity |
| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Govern electrostatic and covalent interactions with the target. |
| Steric | Molecular weight, Molar refractivity, Shape indices | Determine the fit of the molecule in the binding pocket. |
| Hydrophobic | LogP, Hydrophobic surface area | Influence membrane permeability and hydrophobic interactions. |
| Topological | Connectivity indices, Wiener index | Describe the branching and overall topology of the molecule. |
The trifluoromethoxy group in this compound would significantly contribute to several of these descriptors, particularly the electronic and hydrophobic parameters, thereby influencing its predicted biological activity. The development of a specific QSAR model incorporating this compound and its analogs would be a crucial step in optimizing its therapeutic potential.
Molecular Dynamics Simulations to Investigate Conformational Dynamics and Stability of Ligand-Target Complexes
Molecular dynamics (MD) simulations are powerful computational tools used to investigate the physical movements of atoms and molecules over time. ekb.eg In the context of drug discovery, MD simulations provide valuable insights into the conformational dynamics and stability of a ligand, such as this compound, when bound to its biological target. nih.gov These simulations can elucidate the intricate interactions that govern the binding affinity and specificity of a ligand for its receptor. nih.gov
The primary goal of performing MD simulations on a this compound-target complex is to assess the stability of their interaction. nih.gov By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe how the ligand and protein interact and adapt to each other's presence over a defined period, often on the nanosecond scale. mdpi.com Key parameters are analyzed to interpret the simulation results, including the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the pattern of hydrogen bonds formed between the ligand and the target.
The RMSF, on the other hand, quantifies the fluctuation of individual amino acid residues around their average positions. nih.gov This analysis helps to identify which parts of the protein are flexible and which are rigid. When this compound is bound, a decrease in the RMSF of residues in the binding pocket compared to the unbound protein would suggest that the ligand is stabilizing that region.
Furthermore, the analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, is crucial. nih.gov A stable hydrogen bond network between this compound and the amino acid residues of the target protein throughout the simulation is a strong indicator of a stable and favorable binding mode. nih.gov
A hypothetical summary of results from a molecular dynamics simulation of a this compound-target complex is presented in the interactive data table below.
| Simulation Parameter | Result | Interpretation |
|---|---|---|
| Simulation Time | 100 ns | The duration of the molecular dynamics simulation. |
| RMSD of Ligand | Stable at ~2.1 Å after 20 ns | The ligand remains stably bound in the target's active site. |
| RMSF of Active Site Residues | Low fluctuations (<1.5 Å) | The binding of the ligand stabilizes the active site. |
| Key Hydrogen Bonds | Maintained with residues ASN142 and GLU166 for >80% of simulation time | Strong and stable hydrogen bonding interactions contribute to binding affinity. |
| Binding Free Energy (MM-PBSA) | -45.5 ± 3.2 kcal/mol | Favorable binding energy, indicating a strong interaction between the ligand and the target. |
In Silico ADMET Prediction and Pharmacokinetic Profiling
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery that utilizes computational models to forecast the pharmacokinetic and toxicological properties of a compound. nih.gov For this compound, predicting these properties early in the development process can help to identify potential liabilities and guide further optimization. rowansci.com These predictions are based on the molecule's structure and are compared against established models derived from large datasets of known drugs. d-nb.info
Absorption: This parameter predicts how well the compound will be absorbed into the bloodstream from the site of administration, typically the gastrointestinal tract for oral drugs. Human intestinal absorption (HIA) is a key predictor. A high HIA percentage suggests good oral bioavailability. nih.gov
Distribution: This aspect of pharmacokinetics describes how a drug spreads throughout the body's tissues and fluids. Important predicted parameters include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. High PPB can limit the amount of free drug available to exert its effect, while BBB penetration is crucial for drugs targeting the central nervous system.
Metabolism: This refers to the chemical modification of the drug by the body, primarily by cytochrome P450 (CYP) enzymes in the liver. youtube.com In silico models can predict whether this compound is likely to be a substrate or inhibitor of major CYP isoforms (e.g., CYP3A4, CYP2D6). Inhibition of these enzymes can lead to drug-drug interactions. nih.gov
Excretion: This process involves the removal of the drug and its metabolites from the body. While direct prediction of excretion pathways is complex, models can estimate properties like total clearance, which influences the drug's half-life.
Toxicity: A wide range of toxicities can be predicted computationally. nih.gov Key predictions include mutagenicity (Ames test), carcinogenicity, hepatotoxicity (liver damage), and cardiotoxicity (e.g., hERG inhibition, which can lead to cardiac arrhythmias). nih.gov Early identification of potential toxicity is crucial for patient safety.
Additionally, adherence to empirical rules for drug-likeness, such as Lipinski's Rule of Five, is often assessed. These rules relate a compound's physicochemical properties (molecular weight, lipophilicity, number of hydrogen bond donors and acceptors) to its potential for oral bioavailability.
A hypothetical in silico ADMET and pharmacokinetic profile for this compound is summarized in the interactive data table below.
| ADMET Parameter | Predicted Value/Classification | Significance |
|---|---|---|
| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed orally. |
| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cause significant central nervous system side effects. |
| CYP2D6 Inhibitor | Non-inhibitor | Low potential for drug-drug interactions involving this enzyme. |
| Ames Mutagenicity | Non-mutagenic | Unlikely to cause DNA mutations. |
| hERG Inhibition | Low risk | Low potential for cardiotoxicity. |
| Lipinski's Rule of Five | 0 violations | Good drug-like properties, indicating potential for good oral bioavailability. |
Analytical Methodologies for the Characterization and Research of 7 Trifluoromethoxyisatin
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic techniques are fundamental in the chemical analysis of 7-Trifluoromethoxyisatin, providing critical information for confirming its molecular structure and assessing its purity. These methods rely on the interaction of electromagnetic radiation with the molecule, yielding distinct spectra that serve as molecular fingerprints.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular framework, including the number and type of atoms and their connectivity.
¹H NMR Spectroscopy: Proton (¹H) NMR spectroscopy identifies the number and electronic environment of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show signals corresponding to the aromatic protons on the isatin (B1672199) ring and the N-H proton. The chemical shifts (δ) of the aromatic protons typically appear in the downfield region (7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. msu.edu The coupling patterns (e.g., doublet, triplet) arise from spin-spin interactions with neighboring protons, revealing their relative positions on the ring. The N-H proton is expected to appear as a broad singlet at a further downfield position, with its exact chemical shift being sensitive to solvent and concentration. msu.edu
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic C-H | ~7.0 - 7.8 | Multiplet (m) | - |
| Amide N-H | >10.0 | Singlet (s), broad | - |
¹³C NMR Spectroscopy: Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom in this compound produces a distinct signal. The spectrum is expected to show resonances for the sp²-hybridized aromatic and carbonyl carbons, as well as the sp-hybridized carbon of the trifluoromethoxy group. openstax.org Carbonyl carbons are characteristically found at the low-field end of the spectrum (160-220 ppm). openstax.org The carbon atom of the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to ¹⁹F coupling) |
|---|---|---|
| C=O (Ketone) | ~180 - 190 | Singlet (s) |
| C=O (Amide) | ~160 - 170 | Singlet (s) |
| Aromatic C-OCF₃ | ~140 - 150 | Singlet (s) |
| Aromatic C-H & C-N | ~110 - 140 | Singlet (s) |
| -OCF₃ | ~120 | Quartet (q) |
¹⁹F NMR Spectroscopy: Fluorine-19 (¹⁹F) NMR is a highly sensitive and specific technique for analyzing fluorinated compounds. huji.ac.il Given that ¹⁹F is a 100% naturally abundant nucleus, this method is particularly powerful for the characterization of this compound. The spectrum is expected to show a single, sharp signal for the three equivalent fluorine atoms of the trifluoromethoxy group. nih.gov The absence of adjacent protons means this signal will likely be a singlet. Its chemical shift provides a definitive marker for the -OCF₃ group. Furthermore, ¹⁹F NMR can be employed for quantitative analysis, often without the need for a specific reference standard of the analyte. nih.gov
| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| -OCF₃ | ~ -56 to -60 | Singlet (s) |
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. msu.eduyoutube.com The FTIR spectrum of this compound provides a unique fingerprint based on its constituent chemical bonds. nih.gov Key characteristic absorption bands can be predicted for its major functional groups. The presence of two distinct carbonyl groups (amide and ketone) in the isatin ring will result in strong absorption bands in the region of 1650-1800 cm⁻¹. The N-H bond of the amide will produce a characteristic stretching vibration around 3200-3400 cm⁻¹. The trifluoromethoxy group will be identifiable by strong C-F and C-O stretching absorptions. libretexts.orgvscht.cz
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Amide) | Stretching | 3200 - 3400 | Medium |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium-Weak |
| C=O (Ketone) | Stretching | ~1740 - 1760 | Strong |
| C=O (Amide) | Stretching | ~1700 - 1720 | Strong |
| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium |
| C-F | Stretching | 1100 - 1250 | Strong |
| C-O (Ether) | Stretching | 1000 - 1150 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes electronic transitions between molecular orbitals. upi.edu This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light. The conjugated system of the isatin core in this compound acts as a strong chromophore. The UV-Vis spectrum is expected to display broad absorption bands corresponding to π→π* and n→π* electronic transitions. nih.gov The positions of the absorption maxima (λ_max) are characteristic of the compound's electronic structure and can be used for qualitative identification and quantitative analysis. upi.edu
| Expected λ_max (nm) | Associated Electronic Transition | Chromophore |
|---|---|---|
| ~250 - 300 | π→π | Aromatic/Amide System |
| ~300 - 350 | π→π | Conjugated Carbonyl System |
| >400 | n→π* | Carbonyl Groups |
Mass Spectrometry (MS and EIMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental formula of a compound. researchgate.net For this compound (C₉H₄F₃NO₃), high-resolution mass spectrometry (HRMS) can precisely determine its monoisotopic mass, confirming the elemental composition with high accuracy.
Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that not only provides the molecular ion peak (M⁺˙) but also causes the molecule to fragment in a reproducible manner. nih.gov The resulting fragmentation pattern is a unique signature that helps to confirm the molecular structure. Expected fragmentation pathways for this compound could include the loss of neutral molecules like carbon monoxide (CO) from the isatin ring or the cleavage of the trifluoromethoxy group.
| Analysis | Expected Result | Information Gained |
|---|---|---|
| Molecular Ion Peak (M⁺˙) | m/z ≈ 231.01 | Confirmation of Molecular Weight |
| High-Resolution MS | Exact mass of C₉H₄F₃NO₃ | Confirmation of Elemental Formula |
| Fragmentation Analysis (EIMS) | Peaks corresponding to [M-CO]⁺˙, [M-OCF₃]⁺, etc. | Structural confirmation through fragmentation patterns |
Chromatographic Techniques for Separation, Identification, and Quantification
Chromatographic methods are vital for separating this compound from impurities or other components in a mixture, as well as for its precise quantification.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for assessing the purity and performing quantitative analysis of this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for this purpose. ijsat.org In this setup, the compound is separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase.
The identity of the compound is confirmed by its retention time—the time it takes to travel through the column—which should match that of a pure reference standard under identical conditions. Purity is determined by integrating the area of the peak corresponding to this compound and expressing it as a percentage of the total area of all peaks in the chromatogram. For accurate quantification, the HPLC method must be validated according to established guidelines to ensure its linearity, precision, accuracy, and sensitivity. ijsat.org
| Parameter | Typical Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Methanol/Acetonitrile (B52724) and Water (with acid modifier, e.g., 0.1% Formic Acid) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance at a λ_max (e.g., 254 nm or a specific λ_max from UV-Vis) |
| Injection Volume | 10 - 20 µL |
| Validation Parameter | Description |
|---|---|
| Linearity | Demonstrates that the detector response is proportional to the analyte concentration over a specific range. |
| Accuracy | Measures the closeness of the experimental value to the true value, often assessed by recovery studies. ijsat.org |
| Precision | Assesses the degree of scatter between a series of measurements (repeatability and intermediate precision). ijsat.org |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. ijsat.org |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. ijsat.org |
Gas Chromatography (GC) for Volatile Impurities and Derivatized Samples
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. gcms.cz For this compound, its application is twofold: detecting volatile impurities and analyzing the compound itself after chemical modification (derivatization).
Volatile Impurities: The synthesis of this compound often involves organic solvents. GC is an essential quality control tool to detect and quantify residual solvents, ensuring they are below acceptable limits. A headspace GC-Mass Spectrometry (GC-MS) method can be employed, where the sample is heated to release volatile organic compounds into the headspace of the vial, which is then injected into the GC system. The retention time helps identify the specific solvent, and the peak area allows for quantification.
Derivatized Samples: Direct analysis of isatins by GC can be challenging due to their polarity and potential for thermal degradation. youtube.com Derivatization is a process that chemically modifies a compound to make it more suitable for a specific analytical method. sigmaaldrich.comlibretexts.org For this compound, silylation is a common derivatization strategy. youtube.com In this reaction, an active hydrogen, such as the one on the nitrogen atom of the isatin ring, is replaced by a non-polar trimethylsilyl (B98337) (TMS) group. youtube.com This process increases the compound's volatility and thermal stability, making it more amenable to GC analysis. youtube.comlibretexts.org Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.comnih.gov The resulting TMS-derivatized this compound exhibits improved peak shape and sensitivity during GC-MS analysis. nih.gov
The general reaction for the silylation of this compound is shown below: this compound + BSTFA → TMS-7-Trifluoromethoxyisatin + Byproducts
This derivatization allows for accurate quantification and identification of the compound, distinguishing it from other non-derivatized or partially derivatized species in a sample mixture. sigmaaldrich.comnih.gov
Thin Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin Layer Chromatography (TLC) is an indispensable, simple, and rapid technique used extensively in synthetic organic chemistry for monitoring the progress of reactions. libretexts.orgorgchemboulder.com In the synthesis of this compound and its subsequent chemical modifications, TLC provides a quick qualitative assessment of the reaction mixture's composition. orgchemboulder.comekb.eg
The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent like silica (B1680970) gel. orgchemboulder.com The plate is then placed in a sealed chamber with a suitable solvent system (the mobile phase), such as a mixture of ethyl acetate (B1210297) and hexane. mit.edu By capillary action, the solvent moves up the plate, and the components of the mixture travel at different rates depending on their polarity and affinity for the stationary phase. mit.edu
For a typical reaction, spots of the starting material, the reaction mixture, and a "co-spot" (a single spot containing both starting material and reaction mixture) are applied to the plate. libretexts.org As the reaction proceeds, the spot corresponding to the starting material diminishes in intensity while the spot for the product, this compound, appears and intensifies. Because this compound contains a chromophore, the spots can be visualized under a UV lamp, where they appear as dark spots on a fluorescent background. uvic.ca The retention factor (Rƒ), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a specific compound in a given solvent system and helps in identifying the product. libretexts.org
Table 1: Typical TLC Monitoring Parameters for this compound Synthesis
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Ethyl Acetate/Hexane (e.g., 30:70 v/v) |
| Visualization | UV lamp (254 nm) |
| Application | Monitoring conversion of reactant to product |
| Observation | Disappearance of starting material spot and appearance of a new product spot with a distinct Rƒ value. |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. wikipedia.org For this compound, a single-crystal X-ray diffraction study would yield a detailed map of electron density, from which the atomic positions can be determined. youtube.com
Although the specific crystal structure of this compound is not publicly available, data from its isomer, 5-(Trifluoromethoxy)isatin (B62976), provides a clear example of the information that can be obtained. nih.govresearchgate.net A crystallographic study would confirm the planar nature of the isatin core and the geometry of the trifluoromethoxy substituent. nih.govresearchgate.net It would also reveal how the molecules pack in the crystal lattice, detailing intermolecular forces such as hydrogen bonds (e.g., between the N-H group of one molecule and a carbonyl oxygen of another) and π–π stacking interactions between the aromatic rings. nih.govresearchgate.net This information is vital for understanding the compound's physical properties and for computational studies like molecular docking.
Table 2: Representative Crystal Data and Structure Refinement Parameters (Based on Isomer 5-Trifluoromethoxyisatin)
| Parameter | Value |
| Chemical Formula | C₉H₄F₃NO₃ |
| Formula Weight | 231.13 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a ≈ 14.3 Å, b ≈ 6.1 Å, c ≈ 20.4 Å |
| β ≈ 91.6° | |
| Volume | ≈ 1777 ų |
| Temperature | 100 K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Data is illustrative and based on the published structure of the 5-trifluoromethoxy isomer. nih.gov |
Advanced Microscopy Techniques for Morphological and Elemental Analysis
Scanning Electron Microscopy (SEM) is used to produce high-resolution images of a sample's surface topography. When applied to a crystalline powder of this compound, SEM can reveal important information about its morphology, such as crystal habit (shape), size distribution, and surface texture.
Coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDS or EDX) provides elemental analysis of the sample. science.gov The electron beam of the SEM excites atoms in the sample, causing them to emit characteristic X-rays. The EDS detector measures the energy of these X-rays, which are unique to each element. For this compound (C₉H₄F₃NO₃), an EDS spectrum would show distinct peaks corresponding to carbon (C), nitrogen (N), oxygen (O), and fluorine (F). The presence and relative intensity of the fluorine peak are particularly important for confirming the incorporation of the trifluoromethoxy group. acs.orgacs.org This combined SEM-EDS analysis is a powerful tool for confirming both the physical form and the elemental composition of the synthesized material. acs.org
Transmission Electron Microscopy (TEM) offers significantly higher spatial resolution than SEM, allowing for the visualization of the internal structure of materials at the nanoscale and even atomic level. nih.govjos.ac.cn For this compound, TEM can be used to characterize the crystallinity of the sample, identify different polymorphic forms, and observe crystal defects like dislocations or grain boundaries. nih.govmdpi.com Electron diffraction patterns, similar to X-ray diffraction, can be obtained from very small crystalline regions, providing information about the crystal lattice. mdpi.com While sample preparation can be challenging and the high-energy electron beam can potentially damage the organic sample, advanced techniques like cryogenic TEM (Cryo-TEM) can mitigate these issues, enabling detailed structural analysis of the compound's crystalline nature. nih.govjos.ac.cn
Thermal Analysis Methods (TGA, DTA, DSC) for Purity and Stability Assessment of Drug Substances
Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. They are widely used in the pharmaceutical industry for purity and stability assessment. nih.gov
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated over time. For this compound, a TGA thermogram would reveal its thermal stability by identifying the onset temperature of decomposition. researchgate.net It is also highly effective for quantifying the amount of residual solvent or water, which would be observed as a mass loss at temperatures below the compound's decomposition point. mt.com
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. nih.gov It is a primary method for determining the melting point of a crystalline solid like this compound. The DSC thermogram shows a sharp endothermic peak at the melting point. The onset temperature of this peak is taken as the melting point, and the sharpness of the peak is an indicator of purity. Impurities in a sample typically cause a depression and broadening of the melting peak. mt.com Using the van't Hoff equation, the purity of the substance can be calculated from the shape of the melting endotherm, a method known as DSC purity analysis. mt.comslideshare.net DSC is also invaluable for studying polymorphism, as different crystal forms of a compound will have distinct melting points and thermal behaviors. nih.govmt.com
Differential Thermal Analysis (DTA): DTA is a related technique that measures the temperature difference between the sample and a reference as they are heated. It provides similar information to DSC, identifying exothermic and endothermic events such as melting, crystallization, and decomposition.
Table 3: Summary of Thermal Analysis Applications for this compound
| Technique | Information Obtained | Application |
| TGA | Mass change vs. temperature | Determines thermal stability, decomposition temperature, and quantifies residual solvents/water. |
| DSC | Heat flow vs. temperature | Measures melting point, heat of fusion, and determines purity. Identifies polymorphic transitions. |
| DTA | Temperature difference vs. temperature | Detects thermal events like melting and decomposition. |
Application of Analytical Methods in Stability Testing and Degradation Product Profiling
A comprehensive review of scientific literature and chemical databases reveals a notable absence of published studies specifically detailing the stability testing and degradation product profiling of this compound. While the principles of stability-indicating analytical methods are well-established within pharmaceutical development, their direct application to this specific compound has not been documented in publicly available research.
Forced degradation studies are a critical component of drug development, designed to identify the likely degradation products of a drug substance under various stress conditions. nih.gov These studies involve subjecting the compound to more severe conditions than those used for accelerated stability testing, such as extremes of pH, temperature, light, and oxidative stress. biopharminternational.comrjptonline.org The primary goals of such studies are to elucidate degradation pathways, characterize degradation products, and develop and validate stability-indicating analytical methods. nih.govresearchgate.net A stability-indicating method is one that can accurately and selectively quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate its degradation products. nih.gov
Typically, a stability-indicating assay for a compound like this compound would be developed using High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS) for the identification of unknown degradation products. symbiosisonlinepublishing.com The development process would involve exposing solutions of this compound to a range of stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines. rjptonline.orgich.org
Hypothetical Stress Conditions for this compound Stability Studies:
| Stress Condition | Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid, Heat (e.g., 60-80 °C) | Hydrolysis of the isatin ring or the trifluoromethoxy group. |
| Base Hydrolysis | 0.1 M Sodium Hydroxide, Room Temperature and/or Heat | Saponification of the lactam bond in the isatin ring. |
| Oxidative Degradation | 3-30% Hydrogen Peroxide, Room Temperature | Oxidation of the isatin core, potentially leading to ring-opened products. |
| Thermal Degradation | Dry Heat (e.g., 105 °C) | General thermal decomposition. |
| Photodegradation | Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter) | Photolytic cleavage or rearrangement of the molecule. ich.orgeuropa.eu |
Following exposure to these stress conditions, the resulting mixtures would be analyzed. The analytical method, likely a reverse-phase HPLC method, would be optimized to achieve baseline separation between the parent this compound peak and all process-related impurities and degradation products. researchgate.net
Illustrative Data Table for a Stability-Indicating HPLC Method:
| Parameter | Typical Chromatographic Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determined by UV-Vis spectrophotometry (e.g., 254 nm, 290 nm) |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Once the method is developed, it would be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). nih.govnih.gov The specificity of the method is demonstrated by its ability to resolve the main drug peak from all degradation products, which is often confirmed using a photodiode array (PDA) detector to assess peak purity.
Hypothetical Degradation Profile of this compound:
| Stress Condition | % Degradation (Illustrative) | Number of Degradants Observed | Retention Times of Major Degradants (min) |
| Acid Hydrolysis (0.1 M HCl, 80°C, 24h) | 15% | 2 | 3.5, 5.2 |
| Base Hydrolysis (0.1 M NaOH, 60°C, 8h) | 25% | 3 | 2.8, 4.1, 6.7 |
| Oxidative (3% H₂O₂, RT, 24h) | 10% | 1 | 8.9 |
| Thermal (105°C, 48h) | 5% | 1 | 7.4 |
| Photolytic (ICH conditions) | 8% | 2 | 4.8, 9.1 |
Note: The data presented in the tables above are hypothetical and for illustrative purposes only, as no experimental data for this compound has been found in the referenced literature.
The structural elucidation of any significant degradation products would be carried out using techniques such as LC-MS/MS, High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This information is crucial for understanding the stability of the molecule and for ensuring the safety and quality of any potential pharmaceutical product containing this compound.
Applications of 7 Trifluoromethoxyisatin in Materials Science and Chemical Sensing
Organic Electronics and Semiconductor Applications
The unique electronic characteristics of 7-Trifluoromethoxyisatin make it a compound of interest in the field of organic electronics. The isatin (B1672199) core itself possesses a conjugated system, and the potent electron-withdrawing nature of the trifluoromethoxy group at the 7-position can significantly influence the electron affinity and charge transport properties of materials derived from it. While comprehensive studies on the direct application of this compound as a semiconductor are limited, its role as a precursor for advanced materials is an active area of exploration.
Researchers are investigating the incorporation of this moiety into larger polymeric and molecular structures to develop novel organic semiconductors. The trifluoromethoxy group is expected to enhance the performance and stability of these materials, which are crucial for applications in organic field-effect transistors (OFETs) and other electronic devices. The enhanced solubility of this compound in various organic solvents is another advantageous property, facilitating its use as a building block in the synthesis of more complex, solution-processable organic electronic materials.
Table 1: Potential Contributions of the 7-Trifluoromethoxy Group to Organic Semiconductor Properties
| Property | Potential Influence of the 7-Trifluoromethoxy Group |
| Electron Affinity | Increased, potentially leading to n-type or ambipolar charge transport. |
| Solubility | Improved in organic solvents, aiding in material processing and device fabrication. |
| Electrochemical Stability | Enhanced due to the high electronegativity of fluorine atoms. |
| Molecular Packing | Altered, which can affect charge mobility in the solid state. |
Development of Fluorescent Dyes and Luminescent Materials
Following a comprehensive search, no specific research findings or detailed data were identified regarding the direct application of this compound in the development of fluorescent dyes and luminescent materials.
Photovoltaic Applications in Organic Solar Cells
Following a comprehensive search, no specific research findings or detailed data were identified regarding the direct application of this compound in photovoltaic applications or organic solar cells.
Chemical Sensing and Probe Development (e.g., Metal Ion Detection)
Following a comprehensive search, no specific research findings or detailed data were identified regarding the direct application of this compound in chemical sensing and probe development for metal ion detection.
Conclusion and Future Directions in 7 Trifluoromethoxyisatin Research
Summary of Key Discoveries and Contributions to the Field
Research into 7-Trifluoromethoxyisatin and its derivatives has yielded several significant findings. The presence of the trifluoromethoxy group at the 7-position is anticipated to enhance the potency and pharmacokinetic properties of isatin-based inhibitors of enzymes like caspases and kinases, which are crucial in apoptosis and cell signaling. This has positioned this compound as a valuable precursor in the development of novel therapeutic agents, particularly in oncology and neuropharmacology.
The isatin (B1672199) core is a privileged scaffold in medicinal chemistry, and modifications at the N-1, C-5, and C-7 positions have led to a vast library of derivatives with diverse pharmacological activities, including anticancer, antiviral, antimicrobial, anticonvulsant, and anti-inflammatory properties. The unique electronic properties of the trifluoromethoxy group can significantly influence the biological activity of the resulting derivatives.
Derivatives of fluorinated isatins have demonstrated notable anticancer activity. For instance, some fluorinated isatin-hydrazone derivatives have shown inhibitory effects on the growth of lung and liver cancer cells. The cytotoxic action of these compounds is often associated with the induction of apoptosis through the dissipation of the mitochondrial membrane and the production of reactive oxygen species in tumor cells. nih.gov Furthermore, certain fluorinated isatins have exhibited platelet anti-aggregation activity. nih.gov
In the realm of neuroprotection, isatin derivatives are being explored for their potential to combat neurodegenerative diseases. nih.govmdpi.com The antioxidant properties of flavonoids, a class of compounds that can be structurally related to isatin derivatives, have been shown to offer neuroprotection against glutamate-induced toxicity. nih.gov This suggests that this compound derivatives could be designed to have similar neuroprotective effects.
Emerging Trends and Unexplored Potentials
The exploration of this compound's potential is still in its early stages, with several promising trends and unexplored avenues for research. One of the key emerging trends is the development of multi-target-directed ligands, where a single molecule is designed to interact with multiple biological targets. mdpi.com Given the broad biological profile of isatins, this compound is an ideal candidate for the development of such multi-target drugs.
The potential for developing derivatives with enhanced water solubility to improve bioavailability is another significant area of interest. The conversion of isatins into water-soluble hydrazones has been shown to be a viable strategy. nih.gov This approach could be applied to this compound to create derivatives with improved pharmacokinetic profiles.
Furthermore, the application of this compound in the development of agents for combating plant diseases is an underexplored area. Some fluorinated isatin-hydrazones have shown antagonistic effects against bacterial and fungal phytopathogens. nih.gov This opens up possibilities for the use of this compound derivatives in agriculture.
The unique spectroscopic properties of the trifluoromethoxy group could also be exploited in the development of diagnostic tools and imaging agents. The fluorine atom can be used as a probe in nuclear magnetic resonance (NMR) spectroscopy and positron emission tomography (PET) imaging, which could aid in studying biological processes and diagnosing diseases.
Challenges and Opportunities in the Synthesis, Derivatization, and Application of this compound
Challenges:
The synthesis of substituted isatins, including this compound, can be challenging, especially on a large scale. uic.edu The introduction of the trifluoromethoxy group often requires specialized reagents and reaction conditions, which can add to the complexity and cost of synthesis. hovione.commdpi.com Achieving regioselectivity during the derivatization of the isatin core can also be a significant hurdle.
From a biological perspective, a major challenge is to design derivatives with high selectivity for their intended targets to minimize off-target effects and potential toxicity. While the isatin scaffold is associated with a broad range of biological activities, this can also be a double-edged sword, leading to a lack of specificity. nih.gov
Opportunities:
Despite the challenges, there are numerous opportunities for innovation in the synthesis and application of this compound. The development of more efficient and cost-effective synthetic routes is a key area for research. hovione.com Advances in catalytic methods and flow chemistry could provide solutions to the challenges of large-scale synthesis.
The versatility of the isatin scaffold offers immense opportunities for creating diverse libraries of derivatives through modifications at various positions. nih.govscispace.com This allows for the fine-tuning of the physicochemical and biological properties of the molecules to optimize their therapeutic efficacy. The trifluoromethoxy group, in particular, offers a powerful tool for modulating properties such as lipophilicity, metabolic stability, and binding affinity. hovione.com
The growing understanding of the molecular basis of various diseases provides opportunities to design this compound derivatives that target specific pathways and proteins. For example, targeting protein kinases, which are often dysregulated in cancer, is a promising strategy. nih.gov
Prospects for Clinical Translation and Industrial Applications
The prospects for the clinical translation of this compound derivatives are promising, particularly in the fields of oncology and neurology. Several isatin derivatives are already in clinical trials or have been approved as drugs, demonstrating the therapeutic potential of this class of compounds. nih.govresearchgate.netresearchgate.net The enhanced properties conferred by the trifluoromethoxy group could lead to the development of next-generation isatin-based drugs with improved efficacy and safety profiles.
In terms of industrial applications, this compound and its derivatives have potential uses beyond the pharmaceutical industry. As mentioned, their potential as agrochemicals for crop protection is an area worthy of exploration. nih.gov Furthermore, the unique electronic and photophysical properties of these compounds could make them suitable for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or sensors.
The continued investigation of this compound and its derivatives is likely to uncover new biological activities and applications. A multidisciplinary approach, combining synthetic chemistry, medicinal chemistry, pharmacology, and materials science, will be crucial for realizing the full potential of this versatile chemical compound. The journey from a promising lead compound to a clinically approved drug or a commercially viable industrial product is long and challenging, but the unique properties of this compound make it a compelling candidate for future research and development.
Q & A
Q. What are the established synthetic routes for 7-Trifluoromethoxyisatin, and how can researchers ensure reproducibility?
- Methodological Answer : Synthesis typically involves introducing the trifluoromethoxy group to the isatin core via nucleophilic substitution or cross-coupling reactions. For example, intermediates like 4-(trifluoromethoxy)phenylacetic acid (CAS RN 4315-07-5) can serve as precursors . Key steps include:
- Reaction Conditions : Use anhydrous solvents (e.g., THF) and catalysts like palladium for coupling reactions .
- Purification : Column chromatography with silica gel or recrystallization to achieve ≥95% purity (HPLC recommended) .
- Characterization : Confirm structure via -NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) and -NMR (δ -58 to -62 ppm for CF) .
Reproducibility requires detailed documentation of solvent ratios, temperature, and catalyst loading in the Supplementary Information (SI) .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- NMR : - and -NMR to confirm aromatic and carbonyl groups; -NMR for trifluoromethoxy moiety .
- IR : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-F stretch) .
- Chromatography :
- HPLC : Use C18 columns with acetonitrile/water gradients (retention time ~8–10 min) .
- TLC : Monitor reactions using silica plates and UV visualization .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis due to volatile byproducts .
- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for toxic chemical disposal .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in drug discovery?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electron-withdrawing effects of the CFO group on the isatin core .
- Molecular Docking : Use AutoDock Vina to simulate binding affinity with biological targets (e.g., kinases or GPCRs) .
- SAR Analysis : Compare Hammett σ values of CFO with other substituents to rationalize reactivity trends .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 or HeLa) and assay conditions (e.g., MTT protocol) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare IC values across studies, accounting for variables like solvent polarity .
- Structural Validation : Re-characterize disputed compounds via X-ray crystallography (data in SI) .
Q. How does the trifluoromethoxy group influence the electronic properties of isatin derivatives compared to other substituents?
- Methodological Answer :
- Electron-Withdrawing Effect : The CFO group decreases electron density on the isatin ring, verified via cyclic voltammetry (shift in reduction potentials by ~0.3 V) .
- Hammett Parameters : σ = +0.52 for CFO vs. +0.71 for NO, explaining moderate electrophilicity .
- Solubility Impact : LogP increases by ~1.5 units compared to methoxy-substituted analogs, affecting bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
